7-Bromo-1-methoxyisoquinoline

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Medicinal chemistry teams require regiospecific building blocks to maintain SAR integrity-yet isomer impurities plague many commercial batches. 7-Bromo-1-methoxyisoquinoline (CAS 1374258-30-6) solves this with a defined C7-Br and C1-methoxy pattern. - **Synthetic Utility**: C7-Br enables Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings for focused kinase inhibitor libraries (HPK1, PIM, AKT). - **CNS-Relevant Properties**: cLogP 2.95, TPSA 22 Ų supports blood-brain barrier penetration. - **Supply Assurance**: Verified regioisomeric purity; ready for immediate dispatch.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 1374258-30-6
Cat. No. B3100676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-methoxyisoquinoline
CAS1374258-30-6
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=C1C=C(C=C2)Br
InChIInChI=1S/C10H8BrNO/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,1H3
InChIKeyRNZQCNYQATWREI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-methoxyisoquinoline: Strategic Building Block


7-Bromo-1-methoxyisoquinoline (CAS 1374258-30-6) is a synthetic brominated isoquinoline derivative with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . It is characterized by a bromine atom at the 7-position and a methoxy group at the 1-position of the isoquinoline heterocyclic scaffold [1]. The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and drug discovery research, where the bromine substituent serves as a reactive handle for diverse transition metal-catalyzed cross-coupling reactions, enabling the modular construction of functionalized isoquinoline libraries [2].

Defined 7-bromo-1-methoxy isoquinoline regioisomer for cross-coupling
Reactive C7–Br handle for Pd-catalyzed library diversification
Scalable microwave-assisted synthetic route available

7-Bromo-1-methoxyisoquinoline: Irreplaceable Regioisomer


In the context of medicinal chemistry and chemical biology, the precise regioisomeric identity of a brominated isoquinoline building block dictates its utility in downstream diversification and its ultimate biological profile. 7-Bromo-1-methoxyisoquinoline is a specific regioisomer that cannot be interchangeably substituted with other bromo- or methoxy-isoquinoline congeners (e.g., 5-bromo, 8-bromo, or 6-methoxy analogs) without fundamentally altering the chemical and pharmacological properties of the final target molecule [1]. The unique spatial orientation of the bromine atom at the 7-position and the methoxy group at the 1-position creates a distinct vector for palladium-catalyzed cross-coupling reactions, which directly impacts the geometry, binding interactions, and pharmacokinetic properties of derived drug candidates [2]. Furthermore, the electronic effects imparted by the 1-methoxy substituent modulate the reactivity of the C7-Br bond, a factor that is not replicated in isomers with alternative substitution patterns .

Regioisomer mismatch

5-bromo, 8-bromo, or 6-methoxy isomers produce different substitution vectors and reactivity.

Electronic effect shift

1-methoxy modulation of the C7–Br bond is not replicated in other substitution patterns.

CNS property drift

Chloro-substituted analogs exhibit higher lipophilicity, which may alter the predicted CNS developability window.

7-Bromo-1-methoxyisoquinoline: Quantitative Advantages


Efficient Microwave-Assisted Synthesis

The synthesis of 7-bromo-1-methoxyisoquinoline is achieved through a microwave-assisted nucleophilic aromatic substitution from the corresponding 7-bromo-1-chloroisoquinoline precursor, delivering a high isolated yield of 93% after workup . This compares favorably to the synthesis of the closely related 4-bromo-1-methoxy-5-nitroisoquinoline, which was reported to proceed in low yield under similar lithiation and quench conditions [1]. The efficient, high-yielding access to the 7-bromo-1-methoxy regioisomer, enabled by modern microwave technology, provides a tangible advantage in terms of cost-effectiveness and material throughput for large-scale research programs.

Microwave synthesis
Head-to-head
93%
vs. 4-Br-1-OMe-5-NO₂: low yield
Supports cost-effective scale-up and throughput
Microwave, 130 °C, 3 h; literature comparison
Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Versatile Cross-Coupling Reactivity

7-Bromo-1-methoxyisoquinoline is a demonstrated substrate for palladium-catalyzed transformations. It has been successfully employed in a carbonylation reaction to yield methyl 1-methoxyisoquinoline-7-carboxylate, a key intermediate for accessing carboxylic acid derivatives . Furthermore, studies on related 7-bromoisoquinolines show that this substitution pattern is highly amenable to microwave-assisted Suzuki, Heck, and Sonogashira cross-couplings, leading to the generation of diverse 1,7-disubstituted isoquinoline libraries in moderate to excellent yields within 1 hour of irradiation [1]. This stands in contrast to some other regioisomers, like 5-bromo-1-methoxyisoquinoline, where the electronic and steric environment around the halogen can lead to sluggish or unproductive coupling reactions, limiting their utility in high-throughput chemistry .

Cross-coupling scope
Class-level inference
Pd(dppf)Cl₂ carbonylation; microwave Suzuki, Heck, Sonogashira
Validates versatile building block for SAR libraries
5-Br isomer may show reduced reactivity; infer from related compounds
Medicinal Chemistry Chemical Biology Library Synthesis

CNS-Optimized Physicochemical Profile

Computational prediction of physicochemical properties shows that 7-bromo-1-methoxyisoquinoline has a calculated partition coefficient (cLogP) of 2.95 and a topological polar surface area (TPSA) of 22 Ų [1]. This combination falls well within the established favorable ranges for orally bioavailable drugs that target the central nervous system (CNS), which often require cLogP < 5 and TPSA < 90 Ų [2]. By comparison, adding a chloro substituent to the core, as in 4-bromo-7-chloro-1-methoxyisoquinoline, increases cLogP to 3.7 [3]. The lower lipophilicity of 7-bromo-1-methoxyisoquinoline suggests that derived drug candidates may have a reduced risk of off-target binding, metabolic instability, and hERG-related cardiotoxicity, issues commonly associated with more lipophilic compounds [2].

CNS profile
In silico prediction
cLogP 2.95, TPSA 22 Ų
vs. 4-Br-7-Cl analog: cLogP 3.7 (Δ –0.75)
Aligns with reported CNS drug-like space (cLogP
XLogP3 algorithm; requires experimental ADME confirmation
Safety classification
Data to verify
GHS07 H302 H315 H319 H335
Streamlined hazard profile supports laboratory procurement
Review full SDS; source-specific classification
Medicinal Chemistry CNS Drug Discovery ADME/Tox

Streamlined Safety and Procurement Profile

7-Bromo-1-methoxyisoquinoline is classified with a well-defined and manageable hazard profile. According to its safety data sheet, it is classified as harmful if swallowed (H302), causes skin (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335), carrying the GHS07 pictogram and 'Warning' signal word . This contrasts with other brominated heterocyclic building blocks that may be subject to more stringent regulations due to genotoxicity, carcinogenicity, or explosive potential. The compound's straightforward hazard classification facilitates compliance with institutional safety protocols, simplifies shipping logistics, and minimizes the administrative burden associated with procurement and storage.

Safety classification
Data to verify
GHS07 H302 H315 H319 H335
Streamlined hazard profile supports laboratory procurement
Review full SDS; source-specific classification
Process Safety Procurement Laboratory Operations

7-Bromo-1-methoxyisoquinoline Applications


Kinase-Focused Library Synthesis

The robust and versatile cross-coupling chemistry enabled by the C7-bromo substituent on 7-bromo-1-methoxyisoquinoline makes it an ideal core scaffold for constructing focused libraries of potential kinase inhibitors [1]. The compound can be readily diversified at the 7-position using high-throughput parallel synthesis techniques (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings) to generate diverse analogs [2]. This application is particularly relevant for medicinal chemistry teams targeting kinases such as HPK1, MAP4K4, PIM kinases, and AKT, where isoquinoline-based inhibitors have demonstrated significant therapeutic potential in oncology and immuno-oncology programs [3].

CNS-Penetrant Molecule Design

Given its favorable predicted physicochemical properties (cLogP of 2.95 and TPSA of 22 Ų), 7-bromo-1-methoxyisoquinoline is an excellent starting point for the design and synthesis of drug candidates intended to cross the blood-brain barrier [1]. Researchers in CNS drug discovery can utilize this building block to create analogs with a higher probability of achieving sufficient brain exposure [2]. This contrasts with more lipophilic isoquinoline alternatives that may exhibit poor solubility, high protein binding, or increased susceptibility to efflux by P-glycoprotein, thereby limiting their utility in treating neurological and psychiatric disorders [3].

PROTAC and Bifunctional Molecule Development

The synthetic tractability of 7-bromo-1-methoxyisoquinoline extends to the preparation of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). The 7-position can be used to install a linker moiety via cross-coupling, while the isoquinoline core serves as a ligand for a target protein of interest [1]. This strategy is particularly valuable for targeting proteins that are difficult to drug with conventional small-molecule inhibitors. The methoxy group at the 1-position may also contribute to binding affinity and selectivity for the target protein [2].

API Intermediate Manufacturing

The high-yielding and scalable microwave-assisted synthesis of 7-bromo-1-methoxyisoquinoline (93% yield) makes it a commercially viable intermediate for the production of more complex pharmaceutical compounds [1]. Process chemistry groups can utilize this compound as a cost-effective starting material for the multi-step synthesis of drug candidates that have advanced into preclinical development and clinical trials. Its defined hazard profile and commercial availability from multiple suppliers further support its use in a GMP manufacturing environment [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
7-Br cross-coupling versatility
SAR diversification via Pd-catalyzed couplings
CNS-targeted compound design
Predicted cLogP/TPSA profile
In vitro BBB permeability and P-gp efflux assessment
Bifunctional molecule (PROTAC) probes
Linker attachment via C7 cross-coupling
Target engagement and degradation kinetics
Preclinical intermediate supply
High-yield microwave synthesis
Process scalability and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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